![molecular formula C9H17N3O2 B563442 5-[4-(Ethylamino)butyl]hydantoin CAS No. 805946-35-4](/img/structure/B563442.png)
5-[4-(Ethylamino)butyl]hydantoin
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Overview
Description
“5-[4-(Ethylamino)butyl]hydantoin” is a chemical compound with the molecular formula C9H17N3O2 . It is also known as "5-[4-(Ethylamino)butyl]-2,4-imidazolidinedione" . This compound is a white solid and is soluble in chloroform .
Synthesis Analysis
The synthesis of hydantoins, including “5-[4-(Ethylamino)butyl]hydantoin”, can be achieved through several methods. One such method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to produce 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins . Another method involves the Bucherer–Bergs reaction, which provides an efficient and simple method in the synthesis of important natural products .Molecular Structure Analysis
The molecular structure of “5-[4-(Ethylamino)butyl]hydantoin” is represented by the formula C9H17N3O2 . The molecular weight of this compound is 199.25 .Chemical Reactions Analysis
Hydantoins, including “5-[4-(Ethylamino)butyl]hydantoin”, can undergo various chemical reactions. For instance, they can be formed connectively from simple ester-derived starting materials by a one-pot tandem method . This involves the amination of the silyl ketene acetal derivative of a methyl ester by silver-catalysed addition to the N N bond of an azocarboxamide .Physical And Chemical Properties Analysis
“5-[4-(Ethylamino)butyl]hydantoin” is a white solid with a molecular weight of 199.25 . It is soluble in chloroform . The density of this compound is 1.07g/cm3 .Scientific Research Applications
I have conducted a search for the scientific research applications of 5-[4-(Ethylamino)butyl]hydantoin , but unfortunately, the available information is quite limited. The compound is mentioned in the context of proteomics research and as a reference standard for pharmaceutical testing . However, specific details on unique applications in different fields are not readily available in the search results.
Mechanism of Action
Target of Action
The primary target of 5-[4-(Ethylamino)butyl]hydantoin is currently unknown. This compound is a derivative of hydantoin, which is a class of compounds known to have various biological activities
Mode of Action
Hydantoins, in general, are known to interact with their targets by binding to specific sites, leading to changes in the target’s function
Biochemical Pathways
Given that it is a derivative of hydantoin, it may potentially affect similar pathways as other hydantoins . .
Result of Action
As a derivative of hydantoin, it may share some of the effects of other hydantoins, which include various biological activities . .
Future Directions
The future directions for “5-[4-(Ethylamino)butyl]hydantoin” and other hydantoins could involve their use in the development of new drugs. For instance, hydantoins have features in common with several bioactive compounds . Therefore, they could potentially be used in the construction of biologically active molecules .
properties
IUPAC Name |
5-[4-(ethylamino)butyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-2-10-6-4-3-5-7-8(13)12-9(14)11-7/h7,10H,2-6H2,1H3,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBLMJDEKGTIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCC1C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661952 |
Source
|
Record name | 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
805946-35-4 |
Source
|
Record name | 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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